1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9F2NO2 |
|---|---|
Molecular Weight |
237.20 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9F2NO2/c13-12(14)16-9-3-2-8(6-10(9)17-12)11(7-15)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI Key |
PHUHQEMDTRKMIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC3=C(C=C2)OC(O3)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride.
Cyclobutane Ring Formation: The cyclobutane ring is introduced through a cyclization reaction, often involving the use of a suitable base and solvent.
Introduction of the Nitrile Group: The nitrile group is typically introduced via a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the cyclobutane intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzodioxol-containing small molecules designed to modulate CFTR function. Key analogues include:
Key Differences and Implications
Core Ring System :
- The cyclobutane ring in the target compound introduces a larger, more flexible ring compared to cyclopropane in VX-809, tezacaftor, and ML323. This may alter binding affinity to CFTR or off-target interactions due to differences in ring strain and conformational flexibility .
- ABBV/GLPG-2222 employs a chromane core, enhancing planar rigidity, which is associated with improved potency in preclinical studies .
Functional Groups: The carbonitrile group in the target compound contrasts with the carboxylic acid (VX-809) or carboxamide (tezacaftor) groups in analogues. ML323 retains a benzoic acid group, critical for its role as a deubiquitinase (DUB) inhibitor, highlighting divergent therapeutic targets despite structural overlap .
Research Findings and Clinical Relevance
- VX-809 : Demonstrated partial restoration of ΔF508-CFTR function in vitro but required co-administration with potentiator VX-770 (ivacaftor) for clinical benefit .
- Tezacaftor : Improved lung function in CF patients when combined with ivacaftor, underscoring the importance of dual corrector-potentiator regimens .
- ABBV/GLPG-2222 : Exhibited superior potency in preclinical models due to optimized chromane scaffolding and difluoromethoxy substitution .
Notes
- The cyclobutane vs. cyclopropane distinction in this compound class warrants further investigation to assess trade-offs between metabolic stability and target engagement.
- Combination therapies remain a cornerstone of CF treatment; structural modifications (e.g., carbonitrile substitution) may address pharmacokinetic limitations of existing correctors .
- Discrepancies in CAS registry entries (e.g., cyclopropane vs. cyclobutane derivatives) highlight the need for precise structural verification in pharmacological studies .
Biological Activity
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile is a compound that has garnered interest in various biological applications, particularly in the fields of pharmacology and agricultural chemistry. This article reviews its biological activity, synthesizing findings from diverse research studies and patents.
- Molecular Formula : C12H9F2NO2
- Molecular Weight : 227.20 g/mol
- CAS Number : 116989016
The compound features a cyclobutane ring attached to a difluorinated benzodioxole moiety, which is significant for its biological interactions.
Insecticidal Properties
Recent studies have highlighted the potential of compounds within the benzodioxole family, including derivatives like this compound, as effective insecticides. The following table summarizes relevant findings:
| Compound | Target Organism | LC50 (μM) | LC90 (μM) | Remarks |
|---|---|---|---|---|
| This compound | Aedes aegypti | TBD | TBD | Potential larvicidal activity |
| 3,4-(Methylenedioxy)cinnamic acid | Aedes aegypti | 28.9 ± 5.6 | 162.7 ± 26.2 | Positive control with established activity |
In a comparative study focusing on larvicidal activity against Aedes aegypti, a known vector for arboviruses such as dengue and Zika, the compound's efficacy was assessed alongside established insecticides like temephos. Although specific LC50 and LC90 values for the difluorinated compound were not disclosed in the available literature, its structural similarity to effective compounds suggests potential biological activity.
Toxicological Studies
Toxicity assessments of related benzodioxole compounds indicate a promising safety profile. For instance:
- Cytotoxicity : Compounds demonstrated no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM.
- In Vivo Studies : In murine models treated with high doses (2000 mg/kg), no significant structural damage was observed in vital organs (kidney, liver, spleen, lungs), suggesting a favorable safety margin.
The mechanism by which benzodioxole derivatives exert their biological effects often involves interference with insect neurotransmission or metabolic pathways. The presence of the difluorinated benzodioxole moiety enhances lipophilicity and may improve membrane penetration, facilitating action on target sites.
Case Study 1: Larvicidal Activity Evaluation
A study aimed at evaluating the larvicidal properties of various benzodioxole derivatives found that modifications to the aromatic ring significantly influenced biological activity. The incorporation of difluoro groups was noted to enhance potency against Aedes aegypti larvae.
Case Study 2: Safety Profile Assessment
Another investigation into the safety profile of related compounds revealed that while exhibiting insecticidal properties, these compounds maintained low toxicity in mammalian systems, supporting their potential use in integrated pest management strategies without posing significant risks to human health.
Q & A
Q. What are the standard synthetic routes for 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Cyclopropane/Cyclobutane Ring Formation : Cyclization reactions using dihaloalkanes or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to attach the cyclobutane moiety to the benzodioxol fragment .
Fluorination : Electrophilic fluorination or halogen exchange (Halex reaction) to introduce the difluoro groups at the 2,2-positions of the benzodioxol ring .
Carbonitrile Introduction : Nucleophilic substitution or palladium-catalyzed cyanation using reagents like Zn(CN)₂ or KCN .
- Key Intermediates :
- 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile (CAS 762083) is a precursor for further functionalization .
- Cyclobutane derivatives with carboxylic acid groups (e.g., CAS 862574-88-7) may serve as intermediates for subsequent nitrile formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 58-62 ppm for fluorinated benzodioxol carbons ) and ¹⁹F NMR (δ −115 to −120 ppm for CF₂ groups) confirm structural integrity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., ~242.17 g/mol for related compounds ) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C-F stretches) .
- HPLC/UPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the cyclobutane ring in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs) to assess ring strain and susceptibility to ring-opening reactions .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .
- In Silico Reactivity Descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites on the cyclobutane ring .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise Purification : Intermediate isolation via column chromatography (silica gel, hexane/EtOAc gradients) reduces side products .
- Catalyst Optimization : Use Pd(PPh₃)₄ for cross-coupling steps to enhance efficiency (yield improvements from 60% to >85%) .
- Temperature Control : Low-temperature (−78°C) lithiation for cyclobutane formation minimizes decomposition .
Q. What in vitro assays are suitable for assessing the compound's bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., cytochrome P450 inhibition) using liver microsomes .
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for CNS targets) with IC₅₀ determination .
Contradictions and Limitations
- Synthetic Routes : emphasizes cyclopropane intermediates, while focuses on indenopyridine derivatives. Researchers should validate pathways for cyclobutane-specific systems.
- Biological Activity : While dihydropyridines () are known for antitumor effects, direct data on the target compound’s bioactivity remains scarce, necessitating empirical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
